Home > Products > Screening Compounds P88866 > 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine - 2098136-23-1

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Catalog Number: EVT-1770944
CAS Number: 2098136-23-1
Molecular Formula: C13H14BrN3
Molecular Weight: 292.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT)

Compound Description: PHT is identified as a compound that inhibits the growth of Merkel cell carcinoma (MCC) cells. [] It achieves this by suppressing the transcription of viral T antigens, which are essential for the survival of MCPyV-positive tumor cells. [] Interestingly, this effect is not related to its initially reported activity as an Aurora kinase A (AURKA) inhibitor. [] Instead, PHT appears to function by inhibiting glycogen synthase kinase 3 (GSK3). [] This is significant as GSK3 is known to promote T antigen transcription. [] Notably, PHT demonstrates direct targeting of GSK3 in in vitro kinase assays. [] Further supporting its therapeutic potential, PHT displays in vivo antitumor activity in an MCC xenograft mouse model. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

Compound Description: This compound was synthesized through the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. [] Its structure was confirmed using X-ray diffraction and spectral analyses. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent Jak2 inhibitor that shows promise in treating myeloproliferative neoplasms. [] It effectively inhibits the signaling and proliferation of Jak2 V617F cell lines in vitro and demonstrates in vivo efficacy in a TEL-Jak2 model. [] The compound exhibits excellent physical properties and favorable preclinical pharmacokinetic characteristics. [] Currently, it is undergoing evaluation in Phase I clinical trials. []

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol alkyl derivatives

Compound Description: This series of compounds demonstrated moderate antiradical activity. []

4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

Compound Description: [11C]MG2-1812 is a promising positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor subtype 2 (mGlu2). [] It displays high potency and selectivity as a negative allosteric modulator (NAM) of mGlu2. [] Notably, [11C]MG2-1812 exhibits favorable lipophilicity, crucial for brain penetration. [] The compound is radiolabeled with carbon-11 (11C) through O-[11C]methylation, resulting in high radiochemical yield and molar activity. [] In vitro autoradiography studies using [11C]MG2-1812 show heterogeneous radioactive accumulation in brain tissue sections, with higher levels observed in the cortex, striatum, and hippocampus compared to other regions. [] This pattern suggests specific binding to mGlu2, which is further supported by in vivo PET studies in rats. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor that exhibits a 24-fold selectivity for Akt1 over Akt2. [] This selectivity is crucial as inhibition of Akt2 has been linked to keratinocyte apoptosis, a major contributor to cutaneous toxicity observed with Akt inhibitors in clinical trials. [] Hu7691 shows low activity in inducing HaCaT (human keratinocyte) apoptosis, indicating a reduced risk of cutaneous toxicity. [] Moreover, it exhibits promising kinase selectivity and excellent potency against various cancer cell lines. [] The compound also displays a favorable pharmacokinetic profile and significant in vivo efficacy. [, ] Based on its promising safety and efficacy profiles, Hu7691 has received investigational new drug (IND) approval from the National Medical Products Administration (NMPA) for further clinical development. []

Overview

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound is notable for its incorporation of both pyrazole and pyridine moieties, which are common in various pharmaceutical agents. The molecular formula of this compound is C13H16BrN3C_{13}H_{16}BrN_3 with a molecular weight of approximately 294.19 g/mol.

Source

The compound is cataloged in various chemical databases, including PubChem, where detailed information regarding its synthesis, properties, and potential applications can be found. It has been utilized in research to develop new chemical intermediates and explore its biological activities.

Classification

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is classified under pyrazolopyridine derivatives, which have shown promise in pharmacological applications due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. The synthetic pathway may include the bromination of specific precursors followed by cyclization reactions to form the pyrazole ring.

Technical Details:

  1. Starting Materials: The synthesis begins with readily available pyridine derivatives and cyclopropylmethyl compounds.
  2. Bromination: A bromination step introduces the bromine atom at the 4-position of the pyrazole ring.
  3. Cyclization: The cyclization reaction forms the pyrazole structure, often facilitated by acid or base catalysts.
  4. Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.
Molecular Structure Analysis

Structure

The molecular structure of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine features a pyrazole ring fused with a pyridine ring, along with a cyclopropylmethyl group and a bromine substituent.

Data:

  • Molecular Formula: C13H16BrN3C_{13}H_{16}BrN_3
  • Molecular Weight: 294.19 g/mol
  • InChI Key: QJOWXSWEPISQRL-UHFFFAOYSA-N
  • Canonical SMILES: CC1=C(C(=NN1CC(C)C)C2=CC=CC=N2)Br
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for heterocyclic compounds, including:

  1. Nucleophilic Substitution Reactions: Due to the presence of the bromine atom, nucleophiles can attack the carbon bonded to bromine.
  2. Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution due to its electron-rich nature.
  3. Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related structures.

Technical Details:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is not fully elucidated but is hypothesized based on its structural features. The compound may interact with biological targets through:

  1. Binding to Receptors: It may act on specific receptors in biological systems, influencing pathways related to neurotransmission or metabolic processes.
  2. Enzyme Inhibition: The compound could inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects.

Data:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the presence of bromine.

Relevant data suggest that these properties make it suitable for various applications in synthetic chemistry and drug development.

Applications

Scientific Uses

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine has several potential applications:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Chemical Research: Used as an intermediate in synthesizing other complex organic molecules.
  3. Biological Studies: Investigated for its effects on biological systems, possibly leading to new therapeutic agents.

Properties

CAS Number

2098136-23-1

Product Name

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

IUPAC Name

4-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine

Molecular Formula

C13H14BrN3

Molecular Weight

292.17 g/mol

InChI

InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-6-15-7-5-11)16-17(9)8-10-2-3-10/h4-7,10H,2-3,8H2,1H3

InChI Key

QGHHIPYPSDZTHN-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2CC2)C3=CC=NC=C3)Br

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C3=CC=NC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.